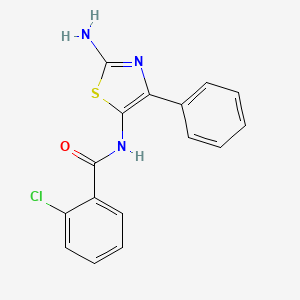N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide
CAS No.:
Cat. No.: VC16348342
Molecular Formula: C16H12ClN3OS
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H12ClN3OS |
|---|---|
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide |
| Standard InChI | InChI=1S/C16H12ClN3OS/c17-12-9-5-4-8-11(12)14(21)20-15-13(19-16(18)22-15)10-6-2-1-3-7-10/h1-9H,(H2,18,19)(H,20,21) |
| Standard InChI Key | WTZLTBQQDWTWOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Nomenclature
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide (IUPAC name: 2-chloro-N-[2-amino-4-phenyl-1,3-thiazol-5-yl]benzamide) features a 1,3-thiazole core substituted with an amino group at position 2, a phenyl ring at position 4, and a 2-chlorobenzamide moiety at position 5 (Figure 1). The thiazole ring’s electronic structure, combined with the ortho-chlorine substituent on the benzamide, confers distinct physicochemical properties, including enhanced lipophilicity and potential hydrogen-bonding capacity .
The 2-chlorobenzamide group is critical for modulating biological interactions, as evidenced by studies on analogous compounds where chloro substituents improved binding affinity to therapeutic targets . The amino group at position 2 of the thiazole may act as a hydrogen bond donor, a feature often associated with enhanced receptor engagement .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide is reported in the literature, a plausible pathway can be inferred from related methodologies :
-
Thiazole Ring Formation:
-
Reaction of 4-phenylacetophenone with thiourea and iodine under thermal conditions yields 2-amino-4-phenyl-1,3-thiazole .
-
Selective functionalization at position 5 requires introducing a leaving group (e.g., bromine) via electrophilic substitution, followed by nucleophilic displacement with a benzamide precursor.
-
-
Benzamide Coupling:
Representative Procedure:
-
Synthesis of 2-amino-4-phenyl-1,3-thiazole (3a):
A mixture of 4-phenylacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated on a water bath for 8 hours. The crude product is dissolved in hot water, filtered, and precipitated with ammonia . -
Functionalization at Position 5:
Bromination of 3a using N-bromosuccinimide (NBS) in dimethylformamide (DMF) affords 5-bromo-2-amino-4-phenyl-1,3-thiazole. -
Amide Bond Formation:
5-Bromo-thiazole is reacted with 2-chlorobenzamide under palladium-catalyzed coupling conditions (e.g., Suzuki-Miyaura) or via nucleophilic aromatic substitution .
Characterization Data
Key spectral features consistent with analogous compounds include :
-
FT-IR:
-
N–H stretch (3340–3350 cm⁻¹, amino group).
-
C=O stretch (1670–1720 cm⁻¹, amide carbonyl).
-
C–Cl stretch (550–600 cm⁻¹).
-
-
¹H NMR (DMSO-d₆):
-
δ 6.90–7.60 (m, aromatic protons).
-
δ 8.10–8.30 (s, NH₂, exchangeable).
-
-
ESI-MS: Molecular ion peak at m/z 340 [M+H]⁺.
Pharmacological Profile
Anti-Inflammatory Activity
Structurally related N-(4-phenyl-1,3-thiazol-2-yl)benzamides demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models . Compound 5c (4-chlorobenzamide analogue) reduced edema by 68% at 50 mg/kg, attributed to cyclooxygenase-2 (COX-2) inhibition . The target compound’s ortho-chloro substituent may enhance membrane permeability compared to para-substituted analogues, though this requires experimental validation.
Central Nervous System (CNS) Targets
Thiazole-containing analogues, such as MPEP (mGlu5 receptor antagonist), highlight the scaffold’s potential in neurological disorders . The amino-thiazole moiety in N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide could facilitate interactions with glutamate receptors, though specific affinity data remain unexplored.
Comparative Analysis with Related Compounds
Key distinctions include:
-
Position of Benzamide: C5 substitution (target) vs. C2 (5c) . This may alter steric interactions with target proteins.
-
Chlorine Position: Ortho-substitution (target) could impose conformational constraints compared to para-substituted analogues.
Future Research Directions
-
Synthetic Optimization:
-
Biological Screening:
-
ADMET Profiling:
-
Predict blood-brain barrier permeability using in silico models.
-
Conduct acute toxicity studies in rodent models.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume